molecular formula C13H11N3OS B6348151 4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354936-76-7

4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6348151
CAS No.: 1354936-76-7
M. Wt: 257.31 g/mol
InChI Key: HOPXOGMROQMIMJ-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 5-methylfuran substituent at position 4 and a thiophen-2-yl group at position 4. Its synthesis typically involves palladium-catalyzed coupling reactions or condensation of chalcone precursors with guanidine derivatives in the presence of alkaline catalysts . The compound exhibits moderate solubility in polar organic solvents and has been characterized via spectral techniques (IR, NMR, MS) to confirm its planar heterocyclic framework .

Properties

IUPAC Name

4-(5-methylfuran-2-yl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-4-5-11(17-8)9-7-10(16-13(14)15-9)12-3-2-6-18-12/h2-7H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXOGMROQMIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution Reactions: The methylfuran and thiophene rings are introduced via substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The biological and physicochemical properties of 4-(5-methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine are best contextualized through comparison with structurally analogous compounds. Key examples include:

Structural Analogues with Modified Substituents

Compound Substituents Biological Activity Key Findings References
Target Compound 4-(5-Methylfuran-2-yl), 6-(thiophen-2-yl) Dual A1/A2A receptor antagonist Ki = 5.76 nM for A2A receptor; comparable to ZM 241385 (Ki = 2.10 nM)
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(3-Bromophenyl), 6-(thiophen-2-yl) Not explicitly reported Synthesized as a brominated analogue; potential for halogen-dependent binding interactions
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (6c) 4-(5-Bromo-benzofuran), 6-(thiophen-2-yl) Antimicrobial activity Moderate activity against S. aureus and E. coli; IR absorption at 666 cm⁻¹ (Ar-Br) correlates with enhanced lipophilicity
4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(Indol-3-yl), 6-(thiophen-2-yl) Anticancer activity IC50 = 0.65 µM against CDK2/cyclin A2; molecular docking shows π-π stacking with kinase active site
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine 4-(3-Fluorophenyl), 6-(5-methylfuran-2-yl) Not explicitly reported Fluorine substitution enhances metabolic stability; molecular weight = 269.27 g/mol

Functional Group Impact on Activity

  • Adenosine Receptor Antagonism: The target compound’s 5-methylfuran and thiophen-2-yl groups contribute to its high A2A receptor affinity (Ki = 5.76 nM). Replacement of 5-methylfuran with a 3-bromophenyl group (as in ) eliminates adenosine antagonism, highlighting the critical role of furan’s electron-rich aromatic system in receptor binding .
  • Antimicrobial Activity : Brominated benzofuran analogues (e.g., 6c ) exhibit superior antimicrobial properties compared to the target compound, likely due to the bactericidal effect of bromine and increased hydrophobicity .
  • Kinase Inhibition : Pyrimidines with indole substituents (e.g., ) show potent CDK2 inhibition (IC50 < 1 µM), whereas the target compound’s furan-thiophene combination lacks kinase targeting, emphasizing substituent-dependent selectivity.

Physicochemical and Spectral Comparisons

  • Spectral Signatures: The NH2 group in the target compound is confirmed by IR absorption at 3320–3576 cm⁻¹, consistent with other 2-aminopyrimidines . In contrast, brominated analogues exhibit distinct Ar-Br stretching at 666 cm⁻¹ .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups: Methyl substitution on furan (as in the target compound) enhances adenosine receptor binding compared to unsubstituted furan derivatives .
  • Heterocyclic Diversity: Thiophene at position 6 is conserved across active analogues, but replacement with quinoline or naphthyl groups shifts activity toward kinase inhibition .
  • Amino Group Modifications: Conversion of the 2-amine to a 2-ol or 2-thiol (e.g., in ) reduces receptor affinity, underscoring the necessity of the primary amine for hydrogen bonding in adenosine receptors .

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